4-[(4-Decylphenyl)ethynyl]benzonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
61614-44-6 |
|---|---|
Molecular Formula |
C25H29N |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-[2-(4-decylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C25H29N/c1-2-3-4-5-6-7-8-9-10-22-11-13-23(14-12-22)15-16-24-17-19-25(21-26)20-18-24/h11-14,17-20H,2-10H2,1H3 |
InChI Key |
GHMGUMFUZUMVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Contextualization Within Arylalkynylbenzonitrile Chemistry
Arylalkynylbenzonitriles are a class of organic compounds characterized by two aromatic rings linked by an ethynyl (B1212043) (-C≡C-) bridge, with a nitrile (-C≡N) group attached to one of the rings. This molecular architecture imparts a unique combination of rigidity, linearity, and strong dipole moment, making these compounds exemplary candidates for a variety of applications in materials science.
The synthesis of these molecules is often achieved through well-established cross-coupling reactions, such as the Sonogashira coupling. This reaction provides a versatile and efficient method for forming the crucial carbon-carbon triple bond that connects the aromatic moieties. The general synthetic approach allows for a high degree of modularity, enabling chemists to systematically modify the terminal substituents on the phenyl rings to fine-tune the material's properties. For instance, the decyl group in 4-[(4-Decylphenyl)ethynyl]benzonitrile provides solubility and influences the self-assembly behavior, which is critical for its liquid crystalline properties.
Significance in Organic Electronic Materials Science
The electronic properties of arylalkynylbenzonitriles are largely dictated by their extended π-conjugated system and the presence of the strongly electron-withdrawing nitrile group. The ethynyl (B1212043) linker facilitates electron delocalization across the molecule, which is a fundamental requirement for organic semiconducting materials. This extended conjugation often leads to desirable photophysical properties, including strong absorption and emission of light, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The nitrile group plays a multifaceted role. Its strong dipole moment can influence the molecular packing in the solid state, which in turn affects charge transport properties. Furthermore, the nitrile group can enhance the electron-accepting character of the molecule, a feature that is often exploited in the design of n-type organic semiconductors. The combination of the ethynyl bridge and the nitrile group in 4-[(4-Decylphenyl)ethynyl]benzonitrile results in a molecule with a significant dipole moment and a high degree of electronic polarizability, which are key parameters for electro-optic applications.
Role in Liquid Crystalline Systems Research
The rigid, rod-like geometry of 4-[(4-Decylphenyl)ethynyl]benzonitrile is a classic design feature for calamitic (rod-shaped) liquid crystals. mdpi.com These materials exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and the isotropic liquid states. The long decyl chain enhances the aspect ratio of the molecule and promotes the formation of these ordered, yet fluid, phases.
Below is a representative table of phase transition temperatures for a similar arylalkynylbenzonitrile compound, illustrating the typical liquid crystalline behavior.
| Compound | Transition | Temperature (°C) |
| 4-Cyano-4'-pentylbiphenyl (5CB) | Crystal to Nematic | 24 |
| Nematic to Isotropic | 35.3 |
This table shows data for a well-known liquid crystal, 5CB, to provide context for the types of phase transitions observed in similar materials.
Overview of Current Research Trends for Ethynyl Bridged Aromatic Systems
Design and Optimization of Synthesis Pathways
The construction of the C(sp²)-C(sp) bond is the key step in synthesizing 4-[(4-Decylphenyl)ethynyl]benzonitrile. The choice of reaction is critical for achieving high yields and purity.
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of aryl alkynes and is the most direct and widely used method for preparing compounds like this compound. gold-chemistry.orgwikipedia.org Discovered by Kenkichi Sonogashira in 1975, this reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgsynarchive.com The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orglibretexts.org
The general reaction for the synthesis of this compound via Sonogashira coupling is depicted as follows:

Reaction Scheme for the Sonogashira coupling to form this compound.
Catalyst Systems and Reaction Conditions: The efficiency of the Sonogashira coupling is highly dependent on the chosen catalyst system, base, and solvent. acs.org
Palladium Catalysts : Zerovalent palladium complexes are essential for the catalytic cycle. wikipedia.org Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. wikipedia.orgnih.gov The latter is a Pd(II) source that is reduced in situ to the active Pd(0) species.
Copper Co-catalyst : A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. jk-sci.comrsc.org Its role is to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. gold-chemistry.orgrsc.org This allows the reaction to proceed under milder conditions, often at room temperature. gold-chemistry.orglibretexts.org
Base and Solvent : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. jk-sci.com Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or toluene (B28343) are commonly employed. jk-sci.comaurigeneservices.com
A significant challenge in Sonogashira couplings is the potential for homocoupling of the terminal alkyne (the Glaser-Hay coupling), which forms an unwanted diyne byproduct. gold-chemistry.orgacs.org This side reaction is often promoted by the copper co-catalyst in the presence of oxygen. gold-chemistry.org To mitigate this, copper-free Sonogashira protocols have been developed. These methods often require more reactive palladium catalysts, different bases like tetra-n-butylammonium fluoride (B91410) (TBAF), or proceed at higher temperatures. gold-chemistry.orgnih.gov
The table below summarizes typical conditions for Sonogashira cross-coupling reactions.
| Component | Example Reagents | Role in Reaction | Citation |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Main catalyst for the cross-coupling cycle. | wikipedia.org |
| Copper (I) Co-catalyst | CuI, CuBr | Facilitates alkyne activation at lower temperatures. | jk-sci.comrsc.org |
| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH) | Deprotonates the terminal alkyne. | jk-sci.com |
| Solvent | THF, DMF, Toluene, Acetonitrile | Provides a medium for the reaction. | jk-sci.comaurigeneservices.com |
| Aryl Halide | 1-Iodo-4-decylbenzene, 1-Bromo-4-decylbenzene | Aryl partner in the coupling reaction. | wikipedia.org |
| Terminal Alkyne | 4-Ethynylbenzonitrile | Alkyne partner in the coupling reaction. | bldpharm.comscbt.com |
The Suzuki-Miyaura reaction is another powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govnih.gov While it is one of the most utilized methods for constructing C(sp²)-C(sp²) bonds (linking two aromatic rings directly), it is not a direct method for synthesizing the C(sp²)-C(sp) acetylenic linkage found in this compound. nih.govchemrxiv.org
However, the Suzuki-Miyaura reaction could be employed in a multi-step strategy to synthesize complex precursors. For instance, if one of the aryl rings contained additional substituents that were introduced via a Suzuki coupling, that intermediate could then be functionalized into an aryl halide or terminal alkyne for a subsequent Sonogashira reaction. The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.govchemrxiv.org
Precursor Synthesis and Functionalization Techniques
The successful synthesis of the target molecule is contingent upon the availability of its key precursors: an aryl halide and a terminal alkyne.
Synthesis of 1-Iodo-4-decylbenzene : This precursor can be prepared through a multi-step sequence. A common route begins with the Friedel-Crafts acylation of benzene (B151609) with decanoyl chloride to form decanophenone. The ketone is then reduced to the corresponding alkane, decylbenzene, via methods like the Clemmensen or Wolff-Kishner reduction. Finally, the decylbenzene undergoes electrophilic aromatic substitution, specifically iodination, to introduce the iodine atom at the para position. Direct iodination of benzene can be achieved using iodine in the presence of an oxidizing agent like nitric acid. google.comepo.org
Synthesis of 4-Ethynylbenzonitrile : This precursor is a known compound and can be synthesized through various methods or obtained commercially. bldpharm.comscbt.comcymitquimica.com One common laboratory preparation involves the Sonogashira coupling of 4-bromobenzonitrile (B114466) with a protected acetylene (B1199291) source like trimethylsilylacetylene, followed by the removal of the silyl (B83357) protecting group under basic conditions. beilstein-journals.org
Scalability Considerations for Research and Development
Transitioning the synthesis of this compound from a laboratory setting to a larger research and development or pilot scale introduces several challenges that must be addressed to ensure efficiency, cost-effectiveness, and safety. researchgate.net
Key considerations for scaling up the Sonogashira coupling include:
Catalyst Loading and Cost : Palladium catalysts are expensive, which is a significant economic barrier in large-scale synthesis. rsc.org Process optimization aims to reduce the catalyst loading (mol %) to the lowest effective level without compromising reaction time or yield. acs.org Using highly active catalysts or ligands can help achieve this. nih.gov
Reagent Stoichiometry : In laboratory-scale reactions, an excess of one reagent (often the alkyne) may be used to drive the reaction to completion. On a larger scale, this is often not economically viable. It is critical to control the stoichiometry carefully, particularly to limit the amount of the terminal alkyne to just over 1 equivalent to minimize the formation of the homocoupled diyne impurity, which can be difficult to remove in later stages. acs.orgrsc.org
Purification : Chromatographic purification is common in the lab but is often impractical and costly for large quantities. Developing a robust crystallization or extraction procedure for the final product is crucial for scalable synthesis. researchgate.net
Reaction Conditions : Mild reaction conditions are preferable for large-scale operations to reduce energy costs and enhance safety. rsc.org While some Sonogashira reactions can be performed at room temperature, others require heating, which needs to be carefully controlled in large reactors. libretexts.orgrsc.org
Green Chemistry Aspects : There is a growing focus on making chemical processes more environmentally friendly. This includes using less toxic solvents, reducing waste, and using catalysts that are easily recoverable and reusable, such as heterogeneous catalysts. chemrxiv.orgrsc.org The potential for palladium contamination in the final product is also a concern, particularly for materials intended for biological or electronic applications, necessitating efficient removal methods. rsc.org
The following table outlines key challenges and potential solutions for scaling up the synthesis.
| Challenge | Potential Solution(s) | Citation |
| High Catalyst Cost | Reduce catalyst loading (mol %); use highly active catalyst systems; investigate reusable heterogeneous catalysts. | acs.orgrsc.org |
| Alkyne Homocoupling | Use minimal excess of the terminal alkyne (e.g., 1.01 equivalents); run the reaction under strictly anaerobic conditions. | acs.orgrsc.org |
| Product Purification | Develop robust crystallization or precipitation methods instead of relying on column chromatography. | researchgate.net |
| Harsh Reaction Conditions | Optimize the reaction to run at lower temperatures by selecting a more active catalyst system. | libretexts.orgrsc.org |
| Metal Contamination | Employ purification techniques like treatment with scavengers or activated carbon to remove residual palladium. | rsc.org |
Elucidation of Molecular Structure through Advanced Spectroscopies
Advanced spectroscopic methods provide a detailed fingerprint of the molecular architecture of this compound, confirming the connectivity of atoms and the nature of the chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the two phenyl rings and the aliphatic protons of the decyl chain. The protons on the benzonitrile (B105546) ring and the decylphenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons of the decyl group will be observed in the upfield aliphatic region (δ 0.8-3.0 ppm), with the terminal methyl group appearing as a characteristic triplet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the nitrile carbon (C≡N), the acetylenic carbons (-C≡C-), the aromatic carbons, and the ten individual carbons of the decyl chain. The chemical shifts of the aromatic carbons are sensitive to the electronic environment, confirming the positions of the decyl and cyano substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the key functional groups present in the molecule. A sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration is expected to appear around 2230-2210 cm⁻¹. The carbon-carbon triple bond (-C≡C-) of the ethynyl linker will give rise to a weaker absorption in the range of 2260-2100 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl chain appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact molecular weight of this compound. Analysis of the fragmentation pattern can reveal the loss of the decyl chain and other characteristic fragments, providing further structural confirmation.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |
| Aliphatic Protons (Decyl) | δ 0.8-3.0 ppm | |
| ¹³C NMR | Nitrile Carbon (C≡N) | δ 110-125 ppm |
| Acetylenic Carbons (-C≡C-) | δ 80-100 ppm | |
| Aromatic Carbons | δ 120-150 ppm | |
| Aliphatic Carbons (Decyl) | δ 10-40 ppm | |
| FTIR | Nitrile Stretch (C≡N) | ~2225 cm⁻¹ |
| Alkyne Stretch (-C≡C-) | ~2150 cm⁻¹ | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M⁺) | Exact mass of C₂₅H₂₉N |
Solid-State and Solution-State Structural Investigations
Investigating the structure of this compound in both the solid and solution states is critical, as its properties, particularly in the context of liquid crystals, are highly dependent on molecular packing and conformation.
Solution-State Structural Investigations often utilize advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can provide information about through-space proximities between protons, helping to define the preferred conformation of the molecule in a given solvent. For a molecule like this compound, these studies can elucidate the average orientation of the decyl chain relative to the rigid aromatic core in solution. The flexibility of the decyl chain means the molecule will exist as a dynamic ensemble of conformers in solution.
Analysis of Conformational Isomerism and Dynamics
The conformational flexibility of the decyl chain is a key determinant of the physical properties of this compound, including its liquid crystalline behavior.
Conformational Isomerism in this molecule arises primarily from rotation around the single bonds within the decyl chain. Each C-C bond in the alkyl chain can exist in gauche or anti conformations. The all-anti (fully extended) conformation is typically the lowest in energy, but at finite temperatures, a population of higher-energy gauche conformers will also exist, leading to a variety of bent and folded chain structures. The interplay between the rigid aromatic core and the flexible tail is a defining characteristic of many liquid crystalline materials.
Conformational Dynamics can be investigated using a combination of experimental techniques and computational modeling. Temperature-dependent NMR spectroscopy can be used to study the rates of conformational exchange. As the temperature increases, the rate of interconversion between different conformers of the decyl chain will increase, which can be observed through changes in the NMR lineshapes.
Molecular dynamics (MD) simulations provide a powerful computational tool to model the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can provide insights into the preferred conformations of the decyl chain, the dynamics of its motion, and how these are influenced by intermolecular interactions in condensed phases. These simulations are particularly valuable for understanding the molecular ordering and dynamics within the liquid crystalline phases that this molecule is expected to form. The simulations can help to visualize how the flexible decyl chains influence the packing and phase transitions of the material.
Quantum Mechanical Studies of Electronic Structure and Energetics
Detailed research findings from DFT calculations on analogous cyano-containing calamitic liquid crystals reveal important trends in their electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. irjweb.comnih.gov For molecules with structures similar to this compound, the HOMO is typically localized on the electron-rich phenyl rings and the ethynyl linkage, while the LUMO is often centered on the electron-withdrawing cyano group. researchgate.netnih.govfrontiersin.org
Table 1: Illustrative Quantum Mechanical Properties of a Tolane-Based Liquid Crystal Analogous to this compound Note: The following data is representative of values found for structurally similar tolane-based liquid crystals and is intended for illustrative purposes, as specific data for this compound is not readily available.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 4.5 Debye | DFT/B3LYP/6-31G |
Molecular Dynamics Simulations for Self-Assembly and Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the collective behavior of molecules and predicting their self-assembly into various phases. mdpi.comgefenol.es For calamitic liquid crystals such as this compound, MD simulations can model the transition from an isotropic liquid to ordered nematic and smectic phases. gefenol.es
These simulations track the trajectories of a large number of molecules over time, governed by intermolecular forces derived from force fields. The simulations can reveal how the interplay of the rigid core's stacking interactions, the flexible tail's conformational changes, and the dipole-dipole interactions of the cyano groups leads to the formation of ordered structures. mdpi.com The length of the alkyl chain is a critical factor; longer chains, like the decyl group in this compound, tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions and micro-segregation from the rigid cores. mdpi.com
By analyzing the positional and orientational order parameters from the simulation, researchers can identify the type of liquid crystal phase and the temperature at which phase transitions occur. This provides a molecular-level understanding of the thermodynamic stability of the different mesophases. arxiv.org
Table 2: Illustrative Phase Transition Temperatures of a Tolane-Based Liquid Crystal from Molecular Dynamics Simulations Note: The following data is representative of values found for structurally similar tolane-based liquid crystals and is intended for illustrative purposes, as specific simulation data for this compound is not readily available.
| Transition | Simulated Temperature Range (°C) |
| Crystal to Smectic | 80-90 |
| Smectic to Nematic | 110-120 |
| Nematic to Isotropic (Clearing Point) | 130-140 |
Predictive Modeling of Material Performance and Interactions
Predictive modeling aims to forecast the material properties and performance of liquid crystals based on their molecular structure, often employing machine learning and other computational techniques. mdpi.comresearchgate.net For this compound, such models could predict key performance metrics relevant to display technologies, such as the clearing point (the temperature of the transition from the nematic to the isotropic phase), birefringence (the difference in refractive indices for light polarized parallel and perpendicular to the director), and dielectric anisotropy. mdpi.com
These models are typically trained on large datasets of known liquid crystal molecules and their experimentally determined properties. By identifying quantitative structure-property relationships (QSPRs), the models can then predict the properties of new, unsynthesized molecules. For tolane-based liquid crystals, factors like the length of the alkyl chain, the nature of the linking group, and the presence of polar substituents are key descriptors used in these predictive models. mdpi.com
For instance, models can predict that increasing the length of the alkyl chain in a homologous series of 4-alkylphenyl-ethynyl-benzonitriles would likely increase the clearing point up to a certain length, after which it may level off or decrease due to the "odd-even" effect. mdpi.com Similarly, the high degree of conjugation in the tolane core is expected to contribute to a high birefringence, a desirable property for many optical applications.
Computational Approaches to Delving into Structure-Property Relationships
Computational chemistry provides a fundamental framework for understanding the intricate relationships between the molecular structure of this compound and its macroscopic properties. By systematically modifying the molecular structure in silico—for example, by changing the length of the alkyl chain, altering the position of the cyano group, or introducing other substituents—researchers can computationally screen for molecules with desired characteristics. rsc.org
For calamitic liquid crystals, the aspect ratio (length-to-width ratio) of the molecule is a crucial determinant of mesophase stability. semanticscholar.org Computational methods can precisely calculate molecular dimensions and conformations, providing insight into how these factors influence packing efficiency and, consequently, the type and stability of the liquid crystal phase. The ethynyl linkage contributes to the linearity and rigidity of the molecular core, which is favorable for the formation of nematic and smectic phases. semanticscholar.org
Structure Performance Relationships in Optoelectronic Applications
Impact of Molecular Architecture on Charge Transport Phenomena
No data is available on the charge transport properties (e.g., hole or electron mobility) of 4-[(4-Decylphenyl)ethynyl]benzonitrile.
Correlation between Molecular Design and Photophysical Response
Specific photophysical data, such as absorption and emission spectra, quantum yields, or excited state lifetimes for this compound, are not documented in the available literature.
Investigation of Interfacial Interactions in Device Architectures
There are no published studies investigating the interfacial interactions of this compound with other materials commonly used in electronic devices (e.g., electrodes, dielectrics, or other organic layers).
Principles for Optimizing Device Efficiency and Stability
Without performance data from actual devices incorporating this compound, no principles for optimizing its efficiency or stability can be derived.
Mesomorphic Behavior and Liquid Crystalline Properties
Characterization of Liquid Crystalline Phases and Transitions
The specific transition temperatures and thermodynamic parameters for 4-[(4-Decylphenyl)ethynyl]benzonitrile are not readily found in published literature, precluding the creation of a specific data table for its phase transitions. However, based on the behavior of analogous calamitic (rod-shaped) liquid crystals, it is anticipated that this compound would exhibit one or more mesophases, such as nematic and/or smectic phases, upon heating.
The characterization of these phases would typically involve techniques such as differential scanning calorimetry (DSC) to identify the temperatures and enthalpy changes associated with phase transitions, and polarized optical microscopy (POM) to observe the characteristic textures of each liquid crystalline phase. The transition from the crystalline solid to a liquid crystalline phase and subsequently to the isotropic liquid would each be marked by a distinct endothermic peak in a DSC thermogram.
Molecular Alignment and Orientational Ordering Phenomena
In a hypothetical nematic phase, the elongated molecules of this compound would exhibit long-range orientational order, aligning their long axes, on average, along a common direction known as the director. This alignment is driven by anisotropic van der Waals interactions between the rigid molecular cores. The degree of this alignment can be quantified by an order parameter, S, which would decrease with increasing temperature until it drops to zero at the nematic-isotropic transition.
Should the compound form smectic phases at lower temperatures, a higher degree of ordering would be present. In a smectic A phase, for instance, the molecules would not only have orientational order but would also be arranged in layers, with the molecular long axes oriented, on average, perpendicular to the layer planes. A smectic C phase would feature a similar layered structure, but with the molecular director tilted at an angle to the layer normal.
Influence of Decylphenyl and Ethynyl (B1212043) Linker on Mesophase Stability and Type
The molecular architecture of this compound plays a crucial role in determining its mesomorphic properties.
Ethynyl Linker: The carbon-carbon triple bond of the ethynyl linker provides rigidity and linearity to the molecular core. This linearity is a key factor in promoting the anisotropic intermolecular interactions necessary for the formation of liquid crystalline phases. The ethynyl group also contributes to the electronic conjugation of the phenyl rings, which can enhance the polarizability anisotropy, further stabilizing the mesophases.
Cyano Group: The terminal nitrile (-C≡N) group introduces a strong dipole moment along the principal molecular axis. This permanent dipole enhances the intermolecular forces and often leads to the formation of antiparallel molecular arrangements, which can significantly affect the dielectric properties and the stability of the nematic phase.
Exploration of Biaxial Nematic Phases and Their Formation
The potential for this compound to form a biaxial nematic (Nb) phase is an area of theoretical interest. A biaxial nematic phase is a rare and complex mesophase where, in addition to the primary orientational order of the long molecular axis (as in a uniaxial nematic phase), there is also a degree of orientational order of the short molecular axes.
For a molecule to exhibit a biaxial nematic phase, it typically needs to possess a significant deviation from a simple rod-like shape, often having a "bent" or "board-like" geometry. While this compound is primarily a calamitic mesogen, certain molecular conformations or the formation of specific intermolecular associations (dimers) could potentially lead to a shape anisotropy that might favor a biaxial nematic phase under specific conditions of temperature and pressure. The presence of the rigid ethynyl linker and the polar cyano group could influence molecular packing in a way that restricts rotation around the long axis, a prerequisite for biaxiality. However, without experimental evidence, the formation of a biaxial nematic phase in this specific compound remains speculative. The confirmation of such a phase would require advanced characterization techniques, such as X-ray diffraction and nuclear magnetic resonance spectroscopy.
Applications in Organic Electronic Devices
Integration into Organic Solar Cells and Photovoltaic Systems
The efficiency of organic solar cells (OSCs) is highly dependent on the morphology of the bulk heterojunction (BHJ) layer, which consists of a blend of electron-donating and electron-accepting materials. The formation of well-defined, interpenetrating networks of these materials is crucial for efficient exciton (B1674681) dissociation and charge transport. The incorporation of liquid crystalline materials like 4-[(4-Decylphenyl)ethynyl]benzonitrile into the active layer of OSCs can facilitate the desired nanoscale phase separation.
The rod-like structure of tolane-based liquid crystals can act as a template, influencing the crystallization and ordering of the photoactive materials. This can lead to improved charge carrier mobility and a reduction in charge recombination, both of which are critical for enhancing the power conversion efficiency (PCE) of OSCs. Research into calamitic liquid crystals, a class to which this benzonitrile (B105546) derivative belongs, has shown that their self-assembly properties can be harnessed to create more ordered and stable active layer morphologies. The decylphenyl group enhances solubility and processing from solution, while the benzonitrile moiety contributes to the electronic properties.
While specific performance data for OSCs incorporating this compound is still emerging, the broader class of tolane derivatives is recognized for its potential. The key photovoltaic parameters that are expected to be influenced by the addition of such liquid crystals are outlined in the table below.
| Photovoltaic Parameter | Potential Impact of this compound |
| Open-Circuit Voltage (Voc) | May be influenced by changes in the energy levels at the donor-acceptor interface. |
| Short-Circuit Current (Jsc) | Can be enhanced through improved light absorption and more efficient charge transport due to better morphology. |
| Fill Factor (FF) | Likely to increase due to reduced series resistance and suppressed charge recombination. |
| Power Conversion Efficiency (PCE) | Overall enhancement is anticipated due to the cumulative improvements in Voc, Jsc, and FF. |
Utilization in Organic Light-Emitting Diodes (OLEDs)
In the realm of Organic Light-Emitting Diodes (OLEDs), the efficiency and color purity of the emitted light are paramount. The orientation of the light-emitting molecules in the emissive layer (EML) plays a significant role in determining the out-coupling efficiency of the generated photons. Liquid crystalline materials, including tolane derivatives, are being explored to control the alignment of the emitter molecules.
The rigid, linear structure of this compound makes it a candidate for use as a host material or an alignment layer in OLEDs. When used as a host, its liquid crystalline properties can induce a preferred orientation of the guest emitter molecules, potentially leading to a higher external quantum efficiency (EQE). The cyano group (-CN) in the benzonitrile part of the molecule is an electron-withdrawing group, which can influence the charge transport and recombination dynamics within the OLED.
Furthermore, the high birefringence of tolane-based liquid crystals can be advantageous in specialized OLED applications, such as in displays requiring polarized light emission. Research on similar cyano-substituted aromatic compounds has demonstrated their utility in achieving efficient electroluminescence.
Performance in Organic Thin-Film Transistors (OTFTs)
Organic Thin-Film Transistors (OTFTs) are fundamental components of organic integrated circuits, flexible displays, and sensors. The performance of an OTFT is primarily determined by the charge carrier mobility of the organic semiconductor used in the active channel. The degree of molecular order within the semiconductor film is a critical factor influencing this mobility.
The use of liquid crystalline semiconductors, such as this compound, offers a pathway to achieving highly ordered active layers. The ability of these materials to form well-defined domains with uniform molecular alignment can significantly reduce the number of grain boundaries, which act as traps for charge carriers. This leads to more efficient charge transport and, consequently, higher field-effect mobility.
The processing of liquid crystalline OTFTs can often be performed at lower temperatures compared to their crystalline counterparts, making them compatible with flexible plastic substrates. The decylphenyl chain in this compound aids in solution processability, enabling fabrication techniques like spin-coating and printing.
| OTFT Performance Metric | Influence of Liquid Crystalline Order |
| Field-Effect Mobility (µ) | Increased due to enhanced intermolecular electronic coupling in aligned domains. |
| On/Off Current Ratio | Can be improved by reducing leakage currents in the off-state through better film formation. |
| Threshold Voltage (Vth) | May be affected by the interface properties between the liquid crystalline semiconductor and the dielectric layer. |
| Subthreshold Swing (SS) | A steeper subthreshold swing can be achieved with a lower density of trap states in a well-ordered film. |
Opportunities in Flexible and Stretchable Optoelectronics
The development of flexible and stretchable optoelectronics is a key area of research, with potential applications in wearable devices, electronic skin, and conformable displays. A major challenge in this field is the development of materials that can maintain their electronic performance under mechanical stress.
Liquid crystalline materials like this compound are inherently suited for such applications. Their fluidic nature in the liquid crystal phase allows for a degree of mechanical compliance. When incorporated into a polymer matrix or used as an alignment layer, they can help to mitigate the effects of bending and stretching on the electronic properties of the device.
For instance, in flexible OLEDs, a liquid crystal alignment layer can provide a robust and adaptable interface between the substrate and the active layers, helping to maintain the integrity of the device during deformation. The high birefringence of tolane derivatives can also be exploited in flexible optical components. The combination of electronic functionality and mechanical flexibility offered by this class of materials opens up new avenues for the design of next-generation flexible and stretchable optoelectronic systems.
Advanced Materials Chemistry and Molecular Design Principles
Rational Design of Derivatives for Enhanced Functionality
Rigid Core: The diphenylacetylene (B1204595) (tolane) core provides the necessary structural rigidity and linearity. This elongated, rod-like shape is a prerequisite for forming anisotropic liquid crystal phases. mdpi.com The π-conjugated system of the tolane unit also contributes significantly to a high birefringence (Δn), a critical property for applications in displays and photonics that require substantial phase retardation of light. mdpi.com
Flexible Terminal Chain: The decyl (C10H21) group is a flexible alkyl chain that influences the material's melting point and clearing point (the temperature at which it transitions to an isotropic liquid). The length of this chain is a crucial design parameter; longer chains like decyl tend to stabilize more ordered smectic phases over the less ordered nematic phase due to increased van der Waals interactions. ibm.comcolorado.edu
Polar Head Group: The terminal nitrile (-C≡N) group imparts a strong dipole moment along the long molecular axis. researchgate.net This feature is essential for creating materials with a large positive dielectric anisotropy (Δε), which allows the molecules to be aligned by an external electric field—the fundamental principle behind twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs). researchgate.netbeilstein-journals.org
Derivatives are designed by systematically modifying these components to fine-tune material properties. For instance, introducing fluorine atoms into the tolane core is a common strategy to modulate dielectric anisotropy, reduce viscosity, and enhance mesophase stability. beilstein-journals.org Altering the length of the alkyl chain allows for precise control over the operational temperature range and the type of mesophase exhibited. ibm.comresearchgate.net
Table 1: Structure-Property Relationships in Tolane-Based Liquid Crystals
| Molecular Component | Structural Feature | Impact on Material Property |
|---|---|---|
| Rigid Core | Diphenylacetylene (Tolane) | High structural anisotropy, leading to LC phase formation. colorado.edu |
| Extended π-conjugation | High birefringence (Δn). mdpi.com | |
| Lateral Fluorination | Modifies dielectric anisotropy (Δε) and reduces viscosity. beilstein-journals.org | |
| Flexible Chain | Alkyl Group (e.g., Decyl) | Influences melting and clearing points. ibm.com |
| Chain Length | Determines mesophase type (shorter chains favor nematic, longer chains favor smectic phases). ibm.com |
| Polar Group | Nitrile (-CN) | Creates a large dipole moment, resulting in positive dielectric anisotropy (Δε). researchgate.net |
Supramolecular Organization and Controlled Assembly
The formation of liquid crystal phases is a classic example of supramolecular organization, where molecules spontaneously self-assemble into ordered states. nih.gov In the case of 4-[(4-Decylphenyl)ethynyl]benzonitrile, this assembly is driven by a delicate balance of non-covalent interactions:
π-π Stacking: The aromatic phenyl rings of the tolane core interact via π-π stacking, promoting parallel alignment.
Dipole-Dipole Interactions: The strong dipoles of the nitrile groups lead to antiparallel correlations between neighboring molecules, influencing the local order.
Van der Waals Forces: The decyl chains interact through dispersion forces, which become more significant with increasing chain length and are the primary drivers for the formation of layered smectic structures. rsc.org
The interplay of these forces results in specific mesophases. In the nematic (N) phase , the molecules exhibit long-range orientational order, aligning their long axes along a common direction known as the director, but they lack positional order. colorado.edu In the smectic (Sm) phase , the organization is higher; in addition to orientational order, the molecules arrange themselves into well-defined layers. colorado.edu The long decyl chain in this compound makes it particularly prone to forming smectic phases. ibm.com This controlled, bottom-up self-assembly is being explored for templating the creation of highly ordered nanomaterials and nanoporous membranes. metu.edu.trresearchgate.net
Engineering of Multi-Functional Materials and Systems
While individual liquid crystal compounds possess specific properties, practical applications almost always require mixtures of multiple components. The engineering of functional materials involves formulating mixtures that achieve a precise set of performance targets that no single compound can meet. mdpi.com
Beyond displays, the principles of liquid crystal engineering are being applied to create multi-functional materials. This involves incorporating liquid crystalline molecules into polymer networks to create Liquid Crystal Elastomers (LCEs) or hybrid coatings. mdpi.com Such systems can combine the responsive, self-assembling nature of liquid crystals with the mechanical robustness of polymers or other functional properties like fluorescence or antibacterial activity from specific additives. mdpi.comnih.gov For instance, a polymer network formed within an aligned liquid crystal host can create an anisotropic composite material with unique optical and mechanical properties. metu.edu.trmdpi.com
Emerging Concepts in Organic Materials Chemistry
The versatility of mesogenic molecules like this compound is enabling new research directions beyond conventional displays. rsc.org The same intermolecular interactions that drive liquid crystal formation in bulk can be harnessed in solution to create well-defined nanoaggregates such as fibers, rods, or gels. rsc.org
One emerging concept is the use of self-assembled liquid crystal phases as dynamic templates for creating advanced photonic materials. The periodic structures found in certain LC phases can act as tunable diffraction gratings or photonic crystals for manipulating light. nih.gov Furthermore, the self-assembly of mesogenic molecules is being leveraged to design nanoporous membranes with highly uniform and controllable pore sizes, suitable for molecular separation applications. researchgate.net
Another frontier is the design of "smart" materials by integrating photoresponsive or electronically active moieties into the liquid crystalline molecular structure. While the subject compound is not itself photoresponsive, its molecular framework is representative of scaffolds used to create materials that can change their phase or alignment in response to light, temperature, or electric fields, opening up applications in sensors, actuators, and optical data storage. springerprofessional.de
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Efficiency Enhancements
The primary synthetic route to 4-[(4-Decylphenyl)ethynyl]benzonitrile and related tolane-based liquid crystals is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction efficiently forms the crucial carbon-carbon triple bond between an aryl halide and a terminal alkyne. wikipedia.org Future research in this area is geared towards making this synthesis more efficient, sustainable, and adaptable for producing a wider range of derivatives.
One promising avenue is the adoption of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times for Sonogashira couplings, often from hours to mere minutes, while also improving yields. organic-chemistry.orgmdpi.comrsc.org This rapid heating method is particularly advantageous for the high-throughput synthesis of libraries of related compounds to screen for optimal liquid crystalline properties. organic-chemistry.org
Further efficiency can be gained through catalyst optimization . Research into novel palladium and copper co-catalysts, including the development of more stable and active catalyst systems, is ongoing. researchgate.net Copper-free Sonogashira protocols are also gaining traction as they simplify purification and reduce the environmental impact of the synthesis. kaust.edu.sa The use of heterogeneous catalysts, such as palladium single-atom catalysts, could allow for easier catalyst recovery and reuse, a key aspect of sustainable chemical manufacturing. acs.org
The exploration of flow chemistry presents another significant opportunity. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting the Sonogashira coupling for the synthesis of this compound and its analogs in a flow system could streamline their production for commercial applications.
| Methodology | Key Advantages | Challenges for Tolane Synthesis |
|---|---|---|
| Conventional Sonogashira Coupling | Well-established, versatile | Long reaction times, potential for side reactions, catalyst recovery |
| Microwave-Assisted Sonogashira | Rapid reaction times, improved yields | Scalability can be an issue, requires specialized equipment |
| Copper-Free Sonogashira | Simplified purification, reduced toxicity | May require higher catalyst loading or specific ligands |
| Flow Chemistry Synthesis | High reproducibility, enhanced safety, scalability | Initial setup costs, potential for clogging with solid byproducts |
Development of Advanced Characterization Techniques for Complex Assemblies
A deeper understanding of the structure-property relationships in liquid crystals like this compound necessitates the use of advanced characterization techniques. While polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are standard tools for identifying liquid crystal phases and transition temperatures, future research will increasingly rely on more sophisticated methods to probe the intricate details of molecular arrangement and dynamics. doitpoms.ac.ukresearchgate.netresearchgate.net
Synchrotron X-ray and neutron scattering are powerful techniques for elucidating the structure of liquid crystalline phases with high resolution. soton.ac.ukresearchgate.netnih.gov These methods can provide precise information about molecular packing, layer spacing in smectic phases, and the nature of short-range order in nematic phases. soton.ac.uknih.gov For instance, neutron scattering can be particularly insightful for studying the conformation of the flexible decyl chain in this compound by utilizing selective deuteration. soton.ac.uk
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers a window into the molecular dynamics and orientational order of liquid crystals. tandfonline.combenthamdirect.comresearchgate.netaip.org Techniques such as proton-detected local field (PDLF) NMR and fast field cycling (FFC) NMR relaxometry can provide detailed information about molecular rotations, translations, and conformational changes within the various mesophases. tandfonline.comaps.org These insights are crucial for understanding how molecular architecture influences the macroscopic properties of the material.
Furthermore, in-situ variable temperature microscopy techniques will be instrumental in directly observing the dynamics of phase transitions. doitpoms.ac.uk By combining microscopy with other analytical methods, such as Raman spectroscopy, researchers can gain a real-time understanding of the molecular rearrangements that occur during transitions between crystalline, smectic, nematic, and isotropic phases. doitpoms.ac.uk
Predictive Simulation and Data-Driven Design for New Materials
The rational design of new liquid crystal materials with tailored properties is a major goal of future research. This can be significantly accelerated by the use of predictive simulations and data-driven approaches.
Multiscale modeling is a computational strategy that bridges the gap between the atomistic details of molecular interactions and the macroscopic behavior of the material. tue.nlrsc.orgnih.gov For a molecule like this compound, this could involve using quantum mechanical calculations to parameterize classical force fields for molecular dynamics simulations, which in turn can predict phase behavior and material properties. This approach allows for the systematic investigation of how modifications to the molecular structure, such as changing the length of the alkyl chain or altering the rigid core, would affect the liquid crystalline properties.
Quantitative Structure-Property Relationship (QSPR) models offer a statistical approach to predicting the properties of new compounds based on their molecular descriptors. researchgate.netnih.govnih.govsnu.edu.in By developing QSPR models for a series of tolane benzonitrile (B105546) derivatives, it would be possible to predict properties like clearing points and birefringence for yet-to-be-synthesized molecules, thereby guiding synthetic efforts towards the most promising candidates. researchgate.net
Moreover, the integration of machine learning and high-throughput computational screening is set to revolutionize materials discovery. ed.ac.ukresearchgate.netnih.govarxiv.orgresearchgate.net By creating large virtual libraries of molecules based on the this compound scaffold and using computational methods to predict their properties, it is possible to rapidly identify candidates with desired characteristics for specific applications. nih.govarxiv.org This data-driven approach can significantly reduce the time and experimental effort required to develop new high-performance liquid crystal materials.
| Approach | Objective | Expected Outcome for Tolane Benzonitriles |
|---|---|---|
| Multiscale Modeling | Predict macroscopic properties from molecular structure | Understanding of how alkyl chain length and core modifications influence phase transitions and material constants. |
| QSPR | Develop statistical models to predict properties | Rapid estimation of properties like clearing point and birefringence for new derivatives. |
| High-Throughput Screening | Accelerate the discovery of new materials | Identification of novel tolane benzonitrile structures with optimized properties for specific applications. |
Expanding the Scope of Optoelectronic and Liquid Crystalline Applications
While liquid crystals are most famously used in displays, ongoing research aims to expand their applications into new technological domains. The unique properties of tolane-based liquid crystals like this compound make them promising candidates for a range of advanced optoelectronic devices.
The high birefringence and low viscosity of some tolane derivatives make them suitable for high-frequency applications , such as in phase shifters and tunable antennas for microwave and terahertz communications. researchgate.net The ability to rapidly modulate the refractive index of the liquid crystal with an electric field is key to these technologies. Future research will focus on optimizing the dielectric properties of tolane benzonitriles for operation at even higher frequencies.
In the realm of photonics, these liquid crystals can be used to create tunable photonic devices . mdpi.comaps.orgspie.orgaps.orgphotonics.pl By infiltrating liquid crystals into photonic crystal structures or waveguides, it is possible to create tunable filters, switches, and lasers where the optical properties of the device are controlled by an external stimulus that alters the orientation of the liquid crystal molecules. aps.orgphotonics.pl The linear structure of this compound is well-suited for achieving the necessary alignment in such devices.
Furthermore, the development of fast-switching display technologies remains an active area of research. psu.edu While nematic liquid crystals are the workhorse of the display industry, there is a continuous demand for materials with faster response times for applications such as virtual and augmented reality. Research into new liquid crystal phases and mixtures, potentially including tolane benzonitrile derivatives, could lead to the next generation of high-performance displays. psu.edu The synthesis of asymmetric tolanes has been explored to enhance properties like dielectric anisotropy for display applications. psu.edu
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[(4-Decylphenyl)ethynyl]benzonitrile?
The synthesis of ethynyl-linked benzonitrile derivatives typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. For example, analogous compounds like 4-[2-(4-nitrophenyl)ethenyl]benzonitrile were synthesized via Heck coupling, yielding a mixture of E and Z isomers (83:17 ratio) characterized by H NMR . For this compound, a similar approach could be adapted, substituting the nitro group with a decyl chain. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to minimize steric hindrance from the bulky decyl group .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and isomer ratios. For example, in related compounds, ethenyl proton signals appear between 6.6–8.4 ppm in acetone-d6, with coupling constants distinguishing E/Z isomers .
- X-ray Crystallography : Single-crystal studies (e.g., for 4-(4-hydroxyphenyldiazenyl)benzonitrile) provide precise bond lengths and angles, critical for validating molecular geometry .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for nitrile-containing derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential cyanide release under decomposition .
- First Aid : Immediate rinsing with water for skin contact and medical consultation for inhalation/ingestion, as per safety data sheets for structurally similar nitriles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities (e.g., residual catalysts) or isomer ratios. For instance, a study on 4-[2-(4-nitrophenyl)ethenyl]benzonitrile highlighted that biological assays must account for isomer composition, as E isomers often exhibit distinct activity profiles compared to Z isomers . Methodological steps include:
Q. What strategies are effective for analyzing its thermal stability and decomposition pathways?
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events linked to phase transitions or degradation.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition byproducts (e.g., HCN) using protocols from safety data sheets .
Q. How can computational chemistry aid in optimizing its electronic properties for material science applications?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict conductivity. For example, the nitrile group’s electron-withdrawing nature lowers LUMO levels, enhancing charge transport in organic semiconductors .
- Molecular Dynamics (MD) : Simulate packing efficiency in crystal lattices to guide solid-state device fabrication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
